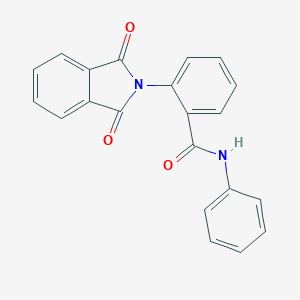
2-(1,3-dioxoisoindol-2-yl)-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylbenzamide is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides . This compound is known for its aromatic heterocyclic structure, making it significant in various chemical and pharmaceutical applications.
Preparation Methods
The synthesis of 2-(1,3-dioxoisoindol-2-yl)-N-phenylbenzamide typically involves the reaction of phthalic anhydride with an appropriate amine. One common method is the condensation of phthalic anhydride with N-phenylbenzamide under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process.
Chemical Reactions Analysis
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, depending on the reducing agent used.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1,3-dioxoisoindol-2-yl)-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylbenzamide can be compared with other phthalimide derivatives, such as:
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide: This compound has a similar structure but with a propanamide group instead of a benzamide group.
O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl)thiocarbamate:
Properties
Molecular Formula |
C21H14N2O3 |
|---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-phenylbenzamide |
InChI |
InChI=1S/C21H14N2O3/c24-19(22-14-8-2-1-3-9-14)17-12-6-7-13-18(17)23-20(25)15-10-4-5-11-16(15)21(23)26/h1-13H,(H,22,24) |
InChI Key |
NGMSRBZQJRKFMB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(anilinocarbonyl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B325822.png)
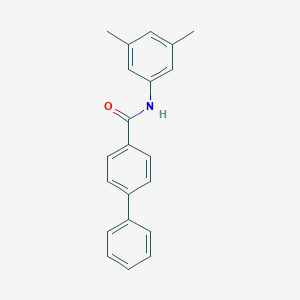
![N-(3-fluoro-4-methylphenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B325824.png)

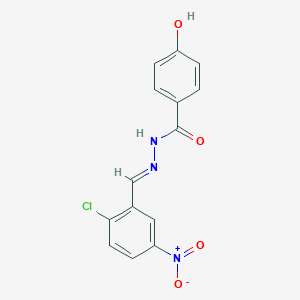
![2-[[(Z)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]amino]-N-phenylbenzamide](/img/structure/B325834.png)
![2-[[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-N-phenylbenzamide](/img/structure/B325836.png)
![2-[(4-cyanobenzylidene)amino]-N-phenylbenzamide](/img/structure/B325837.png)

![5-Methyl-2-[(2-methylbenzylidene)amino]phenol](/img/structure/B325840.png)
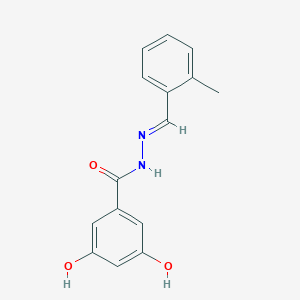
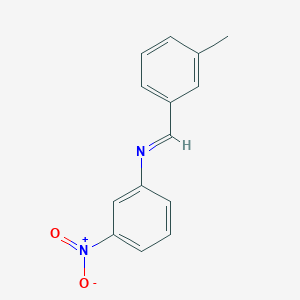
![N-{4-[(2-ethoxybenzylidene)amino]phenyl}acetamide](/img/structure/B325843.png)
![3-[(2-Chlorobenzylidene)amino]benzamide](/img/structure/B325845.png)
